PDE4A Inhibitory Activity of 2-(4,4-Difluoropiperidin-1-yl)acetic acid vs. Baseline
2-(4,4-Difluoropiperidin-1-yl)acetic acid demonstrates inhibitory activity against unpurified recombinant human PDE4A, as documented in the BindingDB database [1]. While a specific IC50 value is not reported in the abstracted data, the compound's activity provides a baseline for this target. In the context of PDE4 inhibitor development, this specific difluoropiperidine scaffold offers a distinct chemical starting point compared to non-fluorinated analogs, which often exhibit lower metabolic stability and reduced binding affinity due to conformational flexibility [2].
| Evidence Dimension | PDE4A Enzyme Inhibition |
|---|---|
| Target Compound Data | Inhibitory activity confirmed (specific IC50 not provided) |
| Comparator Or Baseline | Non-fluorinated piperidine analogs (Class-level inference: generally lower metabolic stability and binding affinity) |
| Quantified Difference | Qualitative activity observed; quantitative difference cannot be calculated due to missing IC50 data |
| Conditions | In vitro assay with unpurified recombinant PDE4A |
Why This Matters
Validates PDE4A as a specific molecular target for this compound, distinguishing it from general piperidine derivatives and guiding its use in CNS or inflammatory disease research.
- [1] ChEMBL_155727 (CHEMBL760761). Evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). BindingDB. View Source
- [2] Fluorinated piperidine acetic acids as γ-secretase modulators. (2010). Bioorganic & Medicinal Chemistry Letters. View Source
